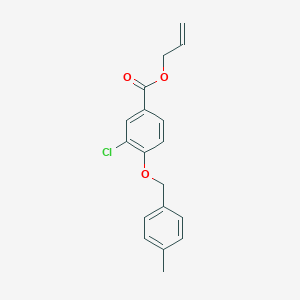![molecular formula C9H15BrO B13026531 (4-Bromobicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B13026531.png)
(4-Bromobicyclo[2.2.2]octan-1-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromobicyclo[222]octan-1-yl)methanol typically involves the bromination of bicyclo[22The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the hydroxylation step can be achieved using various methods such as hydroboration-oxidation .
Industrial Production Methods
Industrial production methods for (4-Bromobicyclo[22 the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromobicyclo[2.2.2]octan-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form the corresponding bicyclo[2.2.2]octane derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Formation of (4-Bromobicyclo[2.2.2]octan-1-yl)ketone.
Reduction: Formation of bicyclo[2.2.2]octan-1-ylmethanol.
Substitution: Formation of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol or (4-Thiobicyclo[2.2.2]octan-1-yl)methanol.
Wissenschaftliche Forschungsanwendungen
(4-Bromobicyclo[2.2.2]octan-1-yl)methanol has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Bromobicyclo[2.2.2]octan-1-yl)methanol depends on its specific application. In chemical reactions, it acts as a reactive intermediate due to the presence of the bromine atom and hydroxyl group. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Chlorobicyclo[2.2.2]octan-1-yl)methanol
- (4-Fluorobicyclo[2.2.2]octan-1-yl)methanol
- (4-Iodobicyclo[2.2.2]octan-1-yl)methanol
Uniqueness
(4-Bromobicyclo[2.2.2]octan-1-yl)methanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions .
Eigenschaften
Molekularformel |
C9H15BrO |
|---|---|
Molekulargewicht |
219.12 g/mol |
IUPAC-Name |
(4-bromo-1-bicyclo[2.2.2]octanyl)methanol |
InChI |
InChI=1S/C9H15BrO/c10-9-4-1-8(7-11,2-5-9)3-6-9/h11H,1-7H2 |
InChI-Schlüssel |
QPBVQXYEMOAUOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1(CC2)CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


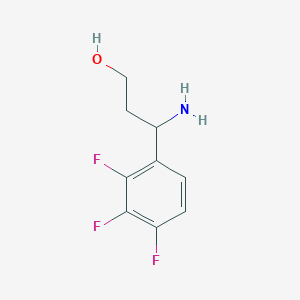
![9,9-Difluoro-2-azaspiro[5.5]undecane](/img/structure/B13026463.png)
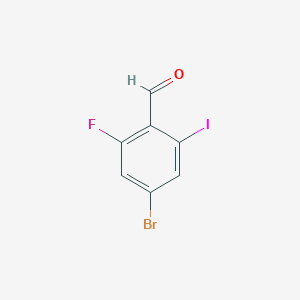
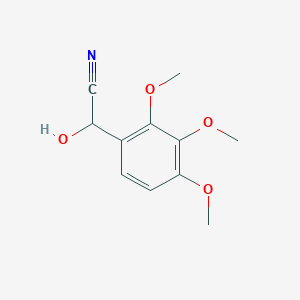


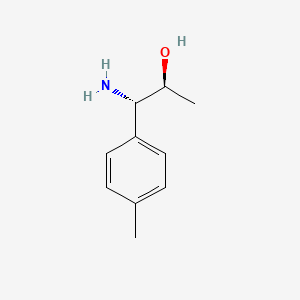
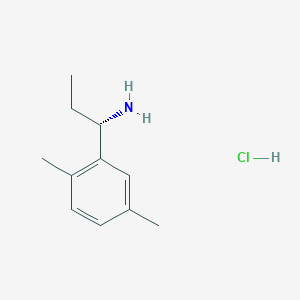
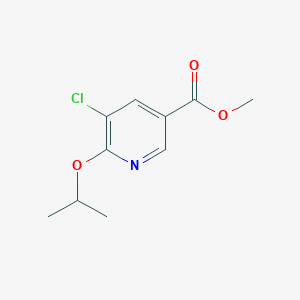
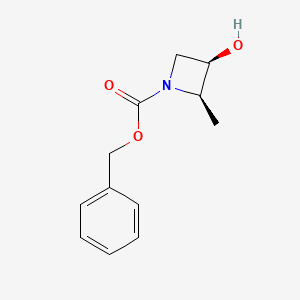
![4-bromo-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B13026521.png)
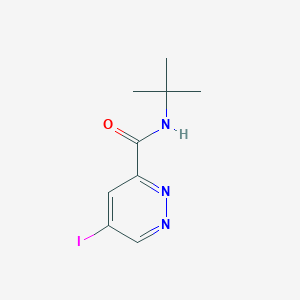
![(2E)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)oxyiminoacetonitrile](/img/structure/B13026535.png)
